molecular formula C6H5N3S2 B13148828 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine

4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine

Cat. No.: B13148828
M. Wt: 183.3 g/mol
InChI Key: PJMZTGUZBOHKRD-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine is a synthetic heterocyclic compound featuring a bis-thiazole core, with the molecular formula C8H9N3S2 . This structure is of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for developing novel therapeutic agents. The 2-aminothiazole moiety is a privileged structure in pharmaceutical research, known to be associated with a broad spectrum of biological activities . Compounds based on this core have been identified as potent inhibitors of tubulin polymerization, binding effectively at the colchicine site and demonstrating promising antiproliferative activity against various human cancer cell lines, including gastric, lung, and fibrosarcoma models . Beyond oncology, this structural template serves as a valuable starting point for developing new treatments for neglected tropical diseases. Research indicates that similar 4-phenyl-1,3-thiazol-2-amines exhibit notable antileishmanial activity against Leishmania amazonensis promastigotes, suggesting potential for new antiprotozoal agents . The molecule's reactivity also makes it a versatile intermediate for further chemical derivatization and synthesis of more complex hybrid molecules for biological screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H5N3S2/c7-6-9-5(2-11-6)4-1-10-3-8-4/h1-3H,(H2,7,9)

InChI Key

PJMZTGUZBOHKRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=CSC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 4 1,3 Thiazol 4 Yl 1,3 Thiazol 2 Amine and Its Analogs

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. synarchive.comscribd.comnih.gov It is a cyclization reaction that typically involves an α-halocarbonyl compound and a thioamide-containing reactant. nih.gov This reaction is known for its simplicity and often high yields. chemhelpasap.com

The formation of the 2-aminothiazole (B372263) moiety, a key feature of the target compound, is commonly achieved by using thiourea (B124793) or its derivatives as the thioamide precursor in the Hantzsch synthesis. nih.govijsrst.com The sulfur atom in thiourea acts as a potent nucleophile, initiating the reaction sequence. scribd.com

The general mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound, forming an isothiourea intermediate. acs.org This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring. scribd.comyoutube.com The use of thiourea specifically results in the installation of an amino group at the C2 position of the newly formed thiazole ring. ijsrst.com

For the synthesis of the target compound, 4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine, this would involve the reaction of thiourea with a suitable α-halo ketone precursor that already contains a thiazole ring. A series of previously unreported 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines were successfully prepared using the Hantzsch reaction between respective 1,2,3-triazole α-bromo ketones and various (het)arylthioureas. researchgate.net This demonstrates the adaptability of the method for creating complex heterocyclic systems.

Table 1: Hantzsch Synthesis for 2-Aminothiazole Analogs

α-Halo Ketone Thioamide Precursor Product Reference
2-Bromoacetophenone Thiourea 2-Amino-4-phenylthiazole (B127512) chemhelpasap.com
α-Bromoacetyl-1,2,3-triazoles (Het)arylthioureas 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines researchgate.net

The α-halo ketone or aldehyde is the second critical component in the Hantzsch synthesis, providing the carbon backbone for the thiazole ring. scribd.comchemhelpasap.com The reaction involves the condensation of these α-halocarbonyls with thioamides. scribd.comnih.gov The carbonyl group becomes part of the thiazole ring, while the α-carbon, bonded to the halogen, forms the C5 position of the ring, and the carbonyl carbon forms the C4 position.

To synthesize this compound, the required α-halo ketone would be a 4-(2-haloacetyl)-1,3-thiazole. This precursor, upon reaction with thiourea, would undergo the classical Hantzsch cyclization to yield the desired 2,4'-bithiazole (B13848155) structure. The reaction conditions can influence the outcome; for instance, performing the condensation in an acidic medium can alter the regioselectivity, potentially leading to mixtures of 2-amino-thiazoles and 2-imino-2,3-dihydrothiazoles. rsc.org

The versatility of the Hantzsch synthesis is highlighted by its use with a wide array of α-haloketones, including those bearing complex aryl and heteroaryl substituents, which allows for the creation of a diverse library of thiazole derivatives. nih.gov

Modern Synthetic Strategies for Thiazole Systems

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. Beyond the classical Hantzsch method, other cyclocondensation strategies have been developed. For example, thiazoles can be synthesized via the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides. nih.gov Microwave-assisted synthesis has also emerged as a significant advancement, often leading to reduced reaction times and increased yields compared to conventional heating methods. acs.orgresearchgate.net The synthesis of N,4-diaryl-1,3-thiazole-2-amines was achieved in just 5 minutes under microwave irradiation by reacting α-bromoacetophenones with aryl thioureas. nih.gov

These modern variants often employ different catalysts or reaction media to enhance efficiency and selectivity. nih.gov The synthesis of 4,5'-bithiazole (B13884804) compounds has been achieved in multiple steps, starting with a condensation reaction between thioureas and 3-chloro-2,4-pentanedione. nih.gov

Metal-catalyzed cross-coupling reactions provide a powerful alternative for constructing bithiazole skeletons by joining two pre-functionalized thiazole rings. This approach offers significant flexibility in the design of analogs. Symmetrical 4,4′-bisthiazole derivatives, for instance, are often prepared through the condensation reaction of thioamides with 1,4-dibromo-2,3-butanedione (B1217914). nih.govnih.gov

For an unsymmetrical system like this compound, a strategy involving the coupling of a 2-aminothiazole derivative with a 4-halothiazole derivative could be envisioned. Palladium- and copper-catalyzed reactions are commonly employed for such C-C bond formations between heterocyclic rings. indexcopernicus.com The Suzuki reaction, for instance, has been used in the synthesis of thiazole derivatives, such as in the reaction of an amide product with 4-fluorophenylboronic acid to yield a substituted 2-aminothiazole. mdpi.com

Table 2: Examples of Modern Synthetic Reactions for Thiazole Analogs

Reaction Type Precursors Key Reagents/Conditions Product Type Reference
Microwave-Assisted Hantzsch α-Bromoacetophenones, Aryl thioureas Microwave (150W, 80°C), 5 min N,4-diaryl-1,3-thiazole-2-amines nih.gov
Suzuki Coupling 2-Amino-5-bromothiazole derivative, 4-Fluorophenylboronic acid Palladium catalyst 2-Amino-5-(4-fluorophenyl)thiazole derivative mdpi.com

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds, primarily used to synthesize secondary and tertiary amines. masterorganicchemistry.comyoutube.com This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction. masterorganicchemistry.com

While the Hantzsch synthesis with thiourea directly installs the primary amino group at the C2 position, reductive amination is a key strategy for further functionalizing this group to produce N-alkylated or N-arylated 2-aminothiazole analogs. researchgate.net The process typically involves reacting a 2-aminothiazole with an appropriate aldehyde or ketone to form an imine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com These reagents are advantageous because they can selectively reduce the imine in the presence of the starting carbonyl compound. youtube.com This pathway provides a reliable method for creating diverse libraries of N-substituted 2-aminothiazole derivatives, avoiding the over-alkylation issues that can occur with direct alkylation methods. masterorganicchemistry.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a significant advancement in the synthesis of heterocyclic compounds, including thiazole derivatives. This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced purity of the final products compared to conventional heating methods. The application of microwave irradiation in the synthesis of this compound and its analogs often involves the Hantzsch thiazole synthesis and its variations.

Several studies have demonstrated the efficiency of microwave-assisted synthesis for various thiazole-containing structures. For instance, the synthesis of 2-aminothiazoles has been achieved through a domino alkylation-cyclization reaction of propargyl bromides and thiourea derivatives under microwave irradiation, with reaction times as short as 10 minutes. nih.gov Another example is the one-pot, solvent- and catalyst-free synthesis of hydrazinyl thiazole derivatives, which was completed in 30–175 seconds under microwave conditions. nih.gov Similarly, the synthesis of bis(N-substituted thiazol-2-amine) derivatives has been successfully carried out using microwave irradiation, highlighting the versatility of this technique for more complex thiazole architectures. researchgate.netsci-hub.in

The key advantages of microwave heating stem from its mechanism, which involves direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in higher reaction rates and selectivities. nih.gov For the synthesis of bi-heterocyclic systems like this compound, microwave-assisted methods can facilitate the efficient construction of the bithiazole core.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives

Product Type Reactants Conditions (Microwave) Time (MW) Yield (MW) Conditions (Conventional) Time (Conv.) Yield (Conv.) Reference
Thiazolo[3,2-a:4,5-d]dipyrimidines Thiazolopyrimidine derivatives, CS₂ Microwave Irradiation 2-5 min 82-95% Reflux 6-10 h 65-78% cu.edu.eg
Hydrazinyl thiazoles Aryl ketones, thiosemicarbazide, phenacyl bromides 300 W MW, solvent-free 30-175 s 70-80% N/A N/A N/A sci-hub.se
2-Aminothiazoles Propargylamines, isothiocyanates 130 °C, 1,2-dichloroethane 10 min High N/A N/A N/A bepls.com
Thiazolidin-4-ones 3-formyl chromone, primary amine, mercaptoacetic acid Microwave Irradiation 3-5 min 85-95% Reflux 4-6 h 70-85% nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Optimization of Reaction Conditions and Scalability Considerations

The choice of solvent and catalyst plays a pivotal role in the synthesis of thiazole derivatives, significantly influencing reaction rates, yields, and the environmental impact of the process. In the context of Hantzsch thiazole synthesis and related methodologies, a variety of solvents and catalytic systems have been investigated to optimize the formation of the thiazole ring.

Solvent Effects: The polarity and boiling point of the solvent can dramatically affect the outcome of thiazole synthesis. While traditional methods often employ alcohols like ethanol (B145695) or methanol (B129727) under reflux, studies have shown that other solvents can offer advantages. nih.govmdpi.com For instance, in some enzyme-catalyzed syntheses of thiazole derivatives, ethanol was found to be the most efficient solvent, yielding up to 90% of the product, whereas solvents like 1,4-dioxane, acetone, and THF gave only trace amounts. nih.gov The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), is also gaining prominence. bepls.comnih.gov Solvent-free conditions, where reactants are ground together, have also proven effective, often leading to shorter reaction times and higher yields. researchgate.netscispace.comresearchgate.net

Catalysis: A wide range of catalysts have been employed to facilitate thiazole synthesis. These include acid catalysts, base catalysts, and, more recently, biocatalysts and reusable solid-supported catalysts. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com Enzymes, such as trypsin from porcine pancreas, have also demonstrated significant catalytic activity in the synthesis of thiazole derivatives under mild conditions. nih.gov The use of such catalysts not only enhances reaction efficiency but also aligns with the principles of green chemistry by enabling milder reaction conditions and easier catalyst recovery and reuse.

Table 2: Influence of Solvents and Catalysts on Thiazole Synthesis

Reaction Solvent Catalyst Temperature (°C) Yield (%) Reference
Hantzsch Thiazole Synthesis 1-Butanol Silica Supported Tungstosilisic Acid Reflux 79-90% mdpi.com
Hantzsch Thiazole Synthesis Water Silica Supported Tungstosilisic Acid Reflux Good mdpi.com
Chemoenzymatic Thiazole Synthesis Ethanol Trypsin from porcine pancreas (PPT) 45 90 nih.gov
Chemoenzymatic Thiazole Synthesis 1,4-Dioxane Trypsin from porcine pancreas (PPT) 45 Trace nih.gov
Hantzsch Thiazole Synthesis Solvent-free None (grinding) Room Temp 85-95% scispace.com
Thiazole Synthesis from α-diazoketones PEG-400 None 100 87-96% bepls.com

This table is interactive. You can sort the columns by clicking on the headers.

Temperature is a critical parameter in chemical synthesis, directly influencing reaction kinetics and, consequently, product yield and purity. In the synthesis of this compound and its analogs, precise temperature control is essential for optimizing the formation of the thiazole ring.

Conventional heating methods often rely on refluxing solvents, which limits the maximum temperature to the boiling point of the solvent at atmospheric pressure. scispace.com However, elevated temperatures can sometimes lead to decomposition of reactants or products. nih.gov Microwave-assisted synthesis offers an alternative, allowing for rapid heating to temperatures above the solvent's boiling point in sealed vessels, which can significantly accelerate reactions. nih.gov This can be particularly advantageous for reactions that are sluggish at lower temperatures.

Conversely, some synthetic protocols for thiazoles are optimized for room temperature or slightly elevated temperatures (e.g., 45 °C), especially when using sensitive reagents or biocatalysts. nih.gov In some cases, performing reactions under solvent-free conditions at room temperature has been shown to provide excellent yields, surpassing those obtained under reflux conditions. researchgate.netscispace.com

While the effect of temperature is widely studied, the influence of pressure is less commonly reported for the synthesis of thiazole derivatives. However, in microwave synthesis using sealed vessels, the pressure will increase as the temperature rises above the solvent's boiling point. This increase in pressure can further enhance reaction rates.

Improving the purity of the final product and ensuring the scalability of the synthetic process are crucial considerations for the practical application of any chemical synthesis. For this compound and its analogs, several strategies can be employed to achieve these goals.

The use of green chemistry principles also contributes significantly to purity and scalability. For example, solvent-free reaction conditions or the use of environmentally benign solvents like water can simplify the work-up procedure, as the removal of hazardous organic solvents is no longer necessary. nih.govresearchgate.netscispace.com Similarly, the use of reusable catalysts, such as silica-supported tungstosilisic acid, facilitates product purification as the catalyst can be easily removed by filtration. mdpi.com

Furthermore, techniques like microwave-assisted synthesis can lead to cleaner reactions with fewer byproducts, which simplifies purification. nih.gov The short reaction times associated with microwave synthesis also make the process more efficient and amenable to scale-up.

Synthesis of Bi-Heterocyclic Thiazole Derivatives and Related Architectures

The synthesis of bi-heterocyclic compounds containing two or more thiazole rings, such as this compound, presents unique synthetic challenges. The construction of these architectures often involves the sequential or convergent synthesis of the individual thiazole rings, followed by their linkage.

One common approach is the adaptation of the Hantzsch thiazole synthesis. For example, a starting material already containing a thiazole ring can be functionalized with an α-haloketone moiety, which can then be reacted with a thioamide to form the second thiazole ring. The synthesis of new series of compounds containing di-, tri-, and tetrathiazole moieties has been reported through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov

Another strategy involves the cross-coupling of pre-formed thiazole units. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through a regioselective Pd(0)-catalyzed cross-coupling reaction starting from 2,4-dibromothiazole. acs.org This approach allows for the controlled formation of the bi-heterocyclic linkage.

The synthesis of symmetrical bithiazoles, such as 4,4'-bithiazole derivatives, can be achieved by reacting 1,4-dihalo-2,3-butanediones with thioamides or thioureas. tandfonline.comresearchgate.net For example, [4,4'-bithiazole]-2,2'-diamine can be prepared by the reaction of 1,4-dibromo-2,3-butanedione with thiourea. researchgate.net This diamine can then serve as a scaffold for further functionalization.

Table 3: Synthetic Approaches to Bi-Heterocyclic Thiazoles

Target Molecule/Class Key Reactants Synthetic Strategy Reference
2'-Substituted 4-Bromo-2,4'-bithiazoles 2,4-Dibromothiazole, Organozinc reagents Regioselective Pd(0)-catalyzed cross-coupling acs.org
[4,4'-Bithiazole]-2,2'-diamine 1,4-Dibromo-2,3-butanedione, Thiourea Hantzsch-type condensation researchgate.net
Di-, Tri-, and Tetrathiazoles 2-Bromo-1-(thiazol-5-yl)ethan-1-one, Heterocyclic amines/thiosemicarbazones Sequential Hantzsch synthesis nih.gov
2,2'-Bis(triazanonyl)-4,4'-bithiazole Dialkylenetriamine derivatives Multi-step synthesis nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Theoretical and Computational Investigations on 4 1,3 Thiazol 4 Yl 1,3 Thiazol 2 Amine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine the ground state parameters of the molecule. This includes optimizing the arrangement of atoms, bond lengths, and angles to find the lowest energy conformation. The insights gained from these calculations are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative DFT-Calculated Parameters for Thiazole-Based Compounds

Parameter Typical Value Range Significance
Bond Length (C-S) 1.70 - 1.75 Å Indicates the strength and nature of the carbon-sulfur bond within the thiazole ring.
Bond Length (C-N) 1.30 - 1.40 Å Reflects the degree of double bond character and electron delocalization.

Note: The data in this table is illustrative and based on general findings for similar thiazole derivatives. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For thiazole derivatives, FMO analysis helps in understanding their potential as charge-transfer materials. researchgate.net A small HOMO-LUMO gap in these compounds suggests that charge transfer can readily occur within the molecule, which is a desirable property in many electronic and pharmaceutical applications. nih.gov In studies of related compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas.

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives

Molecular Orbital Energy Range (eV) Implication for Reactivity
HOMO -5.0 to -6.5 eV Higher energy indicates a better electron donor.
LUMO -1.0 to -2.5 eV Lower energy suggests a better electron acceptor.

Note: These values are representative and compiled from studies on various thiazole-containing molecules. The exact energies for this compound would be specific to its unique structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are useful for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole rings, along with the amine group, are generally expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and certain parts of the carbon framework may be electron-poor. MEP analysis can provide insights into how this compound might interact with biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for exploring the interactions of small molecules with biological macromolecules and for predicting their activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target. niscair.res.innih.gov Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can help to rationalize the biological activity of a compound.

Studies on similar 2-aminothiazole (B372263) derivatives have utilized molecular docking to investigate their potential as inhibitors of various enzymes, such as kinases. nih.govnih.gov For example, docking simulations of thiazole-based compounds into the active site of a target protein can help to identify crucial amino acid residues involved in binding. impactfactor.org The binding affinity, often expressed as a docking score, can be used to rank potential drug candidates. uowasit.edu.iq

Table 3: Representative Molecular Docking Results for Thiazole-Based Inhibitors

Target Protein Docking Score (kcal/mol) Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2) -7.0 to -9.0 Lys33, Gln131, Asp145
Aurora Kinase -8.0 to -10.0 Ala213, Leu154, Arg137

Note: This table provides examples from docking studies of various thiazole derivatives against different protein targets. The specific interactions of this compound would depend on the target protein being investigated.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 2D-QSAR and 3D-QSAR models are developed using molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. nih.gov

QSAR studies on 2-aminothiazole derivatives have been conducted to identify the key structural features that contribute to their activity as, for instance, anticancer agents. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. imist.ma For a series of bis-thiazole compounds, QSAR could elucidate the importance of substituents on either thiazole ring and the nature of the linkage between them.

Table 4: Common Descriptors Used in QSAR Models of Thiazole Derivatives

Descriptor Type Example Descriptor Information Provided
Electronic HOMO/LUMO Energy Relates to the molecule's ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR) Describes the volume occupied by the molecule and its polarizability.
Hydrophobic LogP Quantifies the lipophilicity of the molecule, which affects its membrane permeability.

Note: The selection of descriptors is crucial for building a predictive QSAR model and varies depending on the specific series of compounds and the biological activity being studied.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature and conformational landscape of molecules such as this compound. By simulating the atomic motions over time, MD provides insights into the flexibility, stability, and accessible conformations of the molecule in a solvated environment, mimicking physiological conditions.

In a typical MD simulation study of a thiazole derivative, the initial molecular geometry is optimized using methods like the molecular mechanics force field (MMFF94). nih.govnih.gov The molecule is then placed in a simulation box, solvated with water molecules, and the system is neutralized. The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps where temperature and pressure are stabilized. Finally, a production run, often extending for nanoseconds (ns), is performed to generate a trajectory of the molecule's dynamic behavior. nih.gov

Analysis of the MD trajectory provides crucial information about the structural stability and flexibility. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the molecule has reached equilibrium and is fluctuating around a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. For this compound, this could reveal the degree of rotational freedom around the bond connecting the two thiazole rings.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent, providing insights into its interaction with the surrounding environment. nih.gov

These analyses collectively confirm the stability of the compound's conformation throughout the simulation. nih.govnih.gov

Table 1: Representative MD Simulation Trajectory Analysis Parameters for a Thiazole Derivative

This table presents hypothetical yet typical values derived from a 100 ns MD simulation to illustrate the analysis of a compound's stability.

ParameterAverage ValueInterpretation
RMSD (Å)1.5 ± 0.3Indicates the system reached equilibrium and maintained structural stability.
RoG (Å)3.2 ± 0.1Suggests the molecule maintained a consistent and compact shape.
SASA (Ų)350 ± 15Reflects a stable level of solvent exposure throughout the simulation.

Conformational Analysis and Energy Minimization Studies

Conformational analysis coupled with energy minimization is essential for identifying the most stable three-dimensional arrangements (conformers) of this compound and understanding the energetic landscape that governs its shape. These studies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide accurate descriptions of molecular and electronic properties. researchgate.netmdpi.com

The 2,4'-bithiazole (B13848155) core of the target molecule is of particular interest. The key degree of freedom in this structure is the torsion angle around the single bond connecting the two thiazole rings. This rotation gives rise to different conformers, primarily cis and trans orientations, where the sulfur atoms of the two rings are on the same or opposite sides, respectively.

Theoretical investigations on the parent 2,4'-bithiazole scaffold have shown that the trans conformation is energetically more stable than the cis conformation. researchgate.net DFT calculations (B3LYP/6-31G*) on a related dimethyl-bithiazole compound indicated that the trans conformer is more stable by approximately 22.83 kJ/mol. The rotational barrier for the trans to cis conversion was calculated to be about 32.01 kJ/mol. researchgate.net While this energy difference is significant, the barrier is low enough to suggest that both conformers can coexist in solution. researchgate.net

For this compound, a potential energy surface (PES) scan is performed by systematically rotating the dihedral angle between the two rings (e.g., in 30° increments) and calculating the energy of each resulting structure. mdpi.com This process identifies the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them.

The results of such an analysis allow for the determination of the global minimum energy conformer—the most stable and likely most populated structure at equilibrium. The relative energies of other low-energy conformers can be used to estimate their population distribution according to the Boltzmann distribution principle.

Table 2: Theoretical Conformational Analysis of 2,4'-Bithiazole Core

This table summarizes representative findings from DFT calculations on the relative stability of conformers, based on data for related bithiazole structures. researchgate.net

ConformerDihedral Angle (S-C-C-S)Relative Energy (kJ/mol)Rotational Barrier (kJ/mol)Theoretical Population
Trans (Global Minimum)~180°0.00~32.01>99%
Cis (Local Minimum)~0°~22.83<1%

Chemical Reactivity and Derivatization Strategies for the 4 1,3 Thiazol 4 Yl 1,3 Thiazol 2 Amine Scaffold

Reactions at the 2-Amino Group (e.g., Acylation, Sulfamoylation, Schiff Base Formation)

The 2-amino group is a primary site for derivatization due to its nucleophilicity. This allows for the straightforward introduction of various substituents, significantly altering the molecule's physicochemical properties.

Acylation: The primary amino group readily undergoes acylation when treated with acid chlorides or anhydrides. nih.govnih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. For example, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting the parent amine with acid chlorides in dioxane. nih.gov This strategy allows for the introduction of a wide array of acyl groups, including those containing other heterocyclic rings like benzofuran. nih.gov

Sulfamoylation: The 2-amino group can be converted into a sulfonamide via reaction with sulfonyl chlorides. This is a common strategy in medicinal chemistry to introduce motifs that can act as hydrogen bond donors and acceptors. The reaction of 2-aminothiazole (B372263) with various substituted benzenesulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, in the presence of sodium acetate (B1210297) in water, yields the corresponding N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov

Schiff Base Formation: One of the most common reactions involving the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases or imines. ijpcbs.comnih.gov This reaction is typically acid-catalyzed and involves the removal of water. ijper.org A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of derivatives. nih.govnih.gov For instance, 2-amino-4-phenylthiazole (B127512) reacts with 3-aldehydosalicylic acid in ethanol (B145695) with a catalytic amount of glacial acetic acid to yield the corresponding imine. ijper.org Similarly, substituted phenylthiazol-2-amines react with aromatic aldehydes to form the target Schiff bases. nih.gov

Reaction TypeReagentsProduct TypeExampleReference(s)
Acylation Acid Chlorides/Anhydrides, Base (e.g., Triethylamine)N-Acyl-2-aminothiazolesReaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides. nih.gov
Sulfamoylation Sulfonyl Chlorides (e.g., 4-methylbenzenesulfonyl chloride), Base (e.g., Sodium Acetate)N-(Thiazol-2-yl)sulfonamidesSynthesis of 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide from 2-aminothiazole. nih.gov
Schiff Base Formation Aldehydes/Ketones, Acid Catalyst2-Iminothiazoles (Schiff Bases)Condensation of 2-amino-4-phenyl thiazole (B1198619) with 3-aldehydosalicylic acid. ijper.org

Modifications and Substitutions on the Thiazole Rings

While the 2-amino group is the most reactive site for many transformations, the thiazole rings themselves can also be modified. The reactivity of the thiazole ring is influenced by the electron-donating nature of the amino group and the inherent electronic properties of the heterocycle.

The C5 position of the 2-aminothiazole ring is susceptible to electrophilic substitution reactions, such as halogenation. pharmaguideline.com For example, bromination of 2-amino-4-arylthiazoles and their N-acyl derivatives can be achieved using molecular bromine under acidic conditions, leading to the corresponding 5-bromo-thiazole derivatives. nih.gov

Furthermore, substitutions on the thiazole rings can be introduced during the synthesis of the scaffold itself. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide, is a versatile approach. researchgate.netmjcce.org.mkderpharmachemica.com By varying the substituents on the α-haloketone precursor, one can generate 4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine analogues with diverse substitution patterns on one of the thiazole rings. For instance, a series of 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines were prepared via the Hantzsch reaction between 1,2,3-triazole α-bromo ketones and various (het)arylthioureas. researchgate.netresearchgate.net This highlights how modifications can be pre-installed in the building blocks before the final cyclization step.

Modification TypeReagents/StrategyPosition(s) ModifiedProduct TypeExampleReference(s)
Electrophilic Halogenation Molecular Bromine, AcidC55-Bromo-2-aminothiazolesBromination of N-(4-arylthiazol-2-yl)-acetamides. nih.gov
Synthetic Modification (Hantzsch Synthesis) Substituted α-haloketones, ThioureaC4, C54,5-Disubstituted-2-aminothiazolesReaction of 2-bromo-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with thiourea. researchgate.net

Formation of Fused and Bridged Heterocyclic Systems from Thiazole Precursors

The inherent structure of 2-aminothiazole, containing an endocyclic nitrogen and an exocyclic amino group in a formal amidine system, makes it an excellent precursor for the synthesis of fused heterocyclic systems. researchgate.net These reactions often involve bifunctional reagents that react with both the amino group and the ring nitrogen atom (N3).

A common strategy is the construction of thiazolo[3,2-a]pyrimidine rings. This can be achieved by reacting 2-aminothiazole derivatives with reagents such as β-ketoesters or α,β-unsaturated carbonyl compounds. researchgate.net The reaction involves an initial condensation or Michael addition at the amino group, followed by an intramolecular cyclization and dehydration involving the N3 atom of the thiazole ring.

Similarly, imidazo[2,1-b]thiazole (B1210989) systems can be synthesized by reacting 2-aminothiazoles with α-haloketones. nih.gov The reaction proceeds via initial N-alkylation of the 2-amino group, followed by intramolecular cyclization. For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one reacts with heterocyclic amines like 2-aminothiazole to form fused systems. nih.gov Another approach involves the reaction of 5-phenyl-5H-thiazolo[4,3-b] pharmaguideline.comnih.govnih.govthiadiazol-2-amine with α-halocarbonyl compounds to produce further fused thiazolo[4,3-b] pharmaguideline.comnih.govnih.govthiadiazole derivatives. derpharmachemica.com The cyclocondensation of 2-aminopyridine (B139424) with α-halocarbonyl compounds is a widely used method for synthesizing substituted imidazo[1,2-a]pyridines, a principle that is analogous to the formation of imidazo[2,1-b]thiazoles. researchgate.net

Fused/Bridged SystemPrecursorReagentsGeneral MechanismReference(s)
Imidazo[2,1-b]thiazoles 2-Aminothiazole derivativesα-HaloketonesN-alkylation of the amino group followed by intramolecular cyclization with the ring nitrogen. researchgate.netnih.gov
Thiazolo[3,2-a]pyrimidines 2-Aminothiazole derivativesβ-Ketoesters, α,β-Unsaturated CarbonylsCondensation/Michael addition at the amino group, followed by intramolecular cyclization. researchgate.net
7H- pharmaguideline.comnih.govresearchgate.netTriazolo[3,4-b] pharmaguideline.comnih.govnih.govthiadiazines 4H-1,2,4-triazole-3-thiolα-BromoketonesReaction of a carbohydrazide (B1668358) with carbon disulfide, then hydrazine (B178648) hydrate, followed by reaction with α-bromoketones. researchgate.net
Fused Thiazolo[4,3-b] pharmaguideline.comnih.govnih.govthiadiazoles 5-phenyl-5H-thiazolo[4,3-b] pharmaguideline.comnih.govnih.govthiadiazol-2-amineα-Halocarbonyl compoundsTransformation of the starting fused system to create further condensed rings. derpharmachemica.com

Applications in Chemical and Materials Sciences for Thiazole Based Compounds

Role as Precursors and Building Blocks in Advanced Organic Synthesis

4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine serves as a crucial starting material in the creation of a variety of organic molecules. Its bifunctional nature, with two reactive amino groups and a bithiazole core, allows for its use in the construction of larger, more complex architectures. This compound is a key component in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules for screening in drug discovery and materials science. mdpi.com

The amino groups on the thiazole (B1198619) rings are nucleophilic and can readily participate in reactions to form new bonds. This reactivity is harnessed in the synthesis of ligands for coordination chemistry. These ligands, featuring the bithiazole backbone, can chelate to various metal ions, forming stable metal complexes. The electronic properties and geometry of these complexes can be fine-tuned by modifying the bithiazole ligand, making them of interest for applications in catalysis and materials science.

Furthermore, this compound is utilized as a monomer in the synthesis of polymers. The diamine functionality allows it to react with other monomers, such as dicarboxylic acids or diacyl chlorides, through condensation polymerization to form polyamides or other polymer structures. The incorporation of the rigid, electron-deficient bithiazole unit into the polymer backbone can impart unique thermal, mechanical, and electronic properties to the resulting materials. tcichemicals.com

A series of new amidrazones have been prepared through the reaction of [4,4'-bithiazole]-2,2'-diamine with hydrazonoyl chlorides, demonstrating its utility in synthesizing compounds with potential biological and chemical applications. bldpharm.com The synthesis of 2,2'-Diamino-4,4'-bithiazole (B1206011) itself can be achieved through the reaction of 1,4-dibromo-2,3-butanedione (B1217914) with thiourea (B124793). tcichemicals.com

Precursor/Building Block ApplicationResulting Product ClassPotential Utility
Ligand SynthesisMetal ComplexesCatalysis, Materials Science
Monomer for PolymerizationPolyamides, Conjugated PolymersOrganic Electronics, Specialty Materials
Reaction with Hydrazonoyl ChloridesAmidrazonesChemical Synthesis, Potential Biological Activity

Applications in Materials Science

The unique structural and electronic properties of the this compound core make it and its derivatives attractive for various applications in materials science.

Development of Organic Electronic Materials

Bithiazole-based compounds are being explored for their potential in organic electronic devices. The electron-deficient nature of the thiazole ring system can be advantageous in creating materials with specific electronic properties. Polymers incorporating the 2,2'-diamino-4,4'-bithiazole unit have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govacs.org

The introduction of the bithiazole unit into conjugated polymers can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. nih.gov This tuning of energy levels is critical for efficient charge injection and transport in electronic devices. For instance, bithiazole-based poly(arylenevinylene)s have been synthesized and their optical and electronic properties were tuned through subsequent chemical modifications. nih.gov The resulting polymers with deep HOMO and LUMO energy levels show promise as guest emitting materials in OLEDs. nih.gov

Utilization in Polymer Synthesis and Modification

As a diamine monomer, this compound is a valuable component in polymer chemistry. It can be used to synthesize polymers with unique magnetic and photophysical properties. The rigid bithiazole unit can enhance the thermal stability and mechanical properties of polymers into which it is incorporated.

Research has demonstrated the synthesis of novel polymers incorporating bithiazole units. For example, 4,4'-dialkoxy-5,5'-bithiazole has been introduced as a new building block for head-to-head polymer semiconductors, showcasing the versatility of the bithiazole core in creating high-performance organic thin-film transistors. nih.govnorthwestern.edu While this is a derivative, it highlights the potential of the bithiazole scaffold that originates from precursors like 2,2'-Diamino-4,4'-bithiazole. The synthesis of new conjugated bithiazole-containing polymers for electroluminescent applications has also been reported. nih.govresearchgate.net

Corrosion Inhibition Studies

While specific studies on the use of this compound as a corrosion inhibitor are not extensively documented, the broader class of thiazole and benzothiazole (B30560) derivatives has shown significant promise in this area. researchgate.netnih.goveurjchem.comresearchgate.net These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. nih.gov The presence of heteroatoms like nitrogen and sulfur in the thiazole rings facilitates strong adsorption onto the metal.

For example, a synthesized bis-Mannich base containing a thiazole ring has been shown to be an effective corrosion inhibitor for steel in harsh environments containing H₂S and CO₂ at high temperatures. nih.gov The inhibitor molecules adsorb on the steel surface and block the corrosive medium, with the adsorption following the Langmuir isotherm model. nih.gov Given these findings with related structures, it is plausible that 2,2'-Diamino-4,4'-bithiazole and its derivatives could also exhibit corrosion-inhibiting properties, though specific research is needed to confirm this.

Investigations into Optical Activity

The optical properties of materials derived from this compound are of significant interest. The extended π-conjugated system of the bithiazole core suggests that its derivatives could possess interesting photophysical properties, such as fluorescence. Indeed, bithiazole-based materials have been investigated for their use in light-emitting applications.

For instance, a retracted study on a bithiazole-based material for inkjet-printed light-emitting electrochemical cells reported blue light emission upon excitation. nih.gov The emission properties could be tuned by the introduction of different functional groups. nih.gov Furthermore, the synthesis of bithiazole-based poly(arylenevinylene)s has been shown to produce materials with tunable optical properties, with some derivatives exhibiting high photoluminescence quantum yields. nih.gov

Catalytic Applications of Thiazole-Derived Structures

The ability of this compound to act as a ligand for various metal ions opens up possibilities for its use in catalysis. Metal complexes containing thiazole-based ligands have been studied for their catalytic activity in a range of chemical transformations. ijper.org

Structure Activity Relationship Sar Studies and Ligand Design Principles for Thiazole Derivatives

Methodological Approaches to SAR Analysis in Heterocyclic Chemistry

The analysis of Structure-Activity Relationships (SAR) in heterocyclic chemistry employs a variety of methodological approaches to correlate specific structural features with biological outcomes. These methods range from qualitative observations to sophisticated quantitative and computational models.

One primary technique is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR studies build mathematical models that relate the physicochemical properties of a series of compounds to their biological activities. wikipedia.orgptfarm.pl For thiazole (B1198619) derivatives, these models often incorporate descriptors for hydrophobic, electronic, and steric properties to predict activities such as H1-antihistamine effects. ptfarm.pl Computational methods, including semi-empirical approaches like AM1, are used to calculate these molecular descriptors, which can then be correlated with laboratory-determined biological data. ptfarm.pl

Statistical methods are fundamental to interpreting the large datasets generated in SAR studies. Techniques such as Principal Component Analysis (PCA) , Factor Analysis (FA) , and Regression Analysis (RA) are frequently applied. ptfarm.plresearchgate.net PCA and FA help to reduce the complexity of the data by identifying the principal factors that account for the variation in activity across a series of compounds. ptfarm.plresearchgate.net Regression analysis is then used to build predictive models for the biological activity of new, untested thiazole derivatives. ptfarm.pl

Pharmacophore modeling is another crucial approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. In the absence of a known receptor structure, pharmacophore models can be developed based on a set of active ligands. For more complex systems, molecular docking studies are performed, where computational models of the ligand are placed into the binding site of a target protein to predict binding affinity and orientation. This has been used to design thiazole-based inhibitors for targets like the human lactate dehydrogenase A (hLDHA) enzyme. nih.gov

These methodologies provide a robust framework for medicinal chemists to systematically explore the SAR of heterocyclic compounds like thiazoles, guiding the modification of molecular structures to optimize therapeutic effects.

Ligand Design Strategies Based on the Thiazole Scaffold

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with a wide range of biological targets. ijper.orgnih.govresearchgate.net Several ligand design strategies leverage the unique properties of this heterocyclic core.

Scaffold-Based Design: In this strategy, the thiazole ring serves as a central framework to which various substituents are attached. This approach was used to design hLDHA inhibitors, where a thiazole central scaffold was decorated with a carboxylate group and two aromatic rings to meet specific pharmacophore requirements of the enzyme's active site. nih.gov The planar, aromatic nature of the thiazole ring provides a rigid core, allowing for the precise spatial orientation of functional groups necessary for target recognition. globalresearchonline.net

Pharmacophore Merging and Hybridization: This strategy involves combining the thiazole moiety with other known pharmacologically active heterocycles to create hybrid molecules with potentially synergistic or enhanced activity. nih.govresearchgate.net For instance, linking thiazole with a 2-pyrazoline ring has been shown to produce compounds with significant antimicrobial potential. nih.gov Similarly, creating hybrid structures where a thiazole ring is linked to a morpholine nucleus is a popular strategy. eurekaselect.com The bis-thiazole structure of 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine exemplifies a design where multiple thiazole units may enhance therapeutic activity. mdpi.com

Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other aromatic or heterocyclic rings, such as pyrimidine or oxadiazole. nih.gov This strategy is employed to modulate the physicochemical and pharmacokinetic properties of a lead compound. The sulfur atom in the thiazole ring can improve liposolubility, and the ring's mesoionic nature may allow for better penetration of cellular membranes to interact with biological targets. nih.govtandfonline.com

These design principles highlight the versatility of the thiazole scaffold, enabling its incorporation into a diverse array of molecular architectures to achieve specific therapeutic goals.

Influence of Substituent Effects on Molecular Recognition and Interactions

The type and position of substituents on the thiazole ring profoundly influence a molecule's interaction with its biological target, thereby determining its activity and selectivity. SAR studies have elucidated several key principles regarding these substituent effects.

The substitution pattern on the thiazole ring itself is critical. For instance, in a series of antimicrobial thiazole derivatives, the presence of an acyl group at the 5-position of the thiazole ring was found to be essential for antibacterial activity. nih.gov In the case of this compound, the 2-amino group is a significant feature. This group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within a receptor's binding site. Studies on adenosine A3 receptor antagonists showed that an acetamido functionality significantly increased binding affinity compared to analogues without it. nih.gov

Substituents on aromatic rings attached to the thiazole core also play a major role.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., fluorine, nitro) can alter the electronic distribution of the entire molecule. globalresearchonline.netnih.gov SAR studies on anticancer thiazole derivatives confirmed that a methoxy group led to higher activity than a halogen group, while a hydroxyl group on an attached benzene ring enhanced activity. ijper.org Conversely, a fluorine group was found to decrease activity in another series. ijper.org

The following tables summarize findings on substituent effects from various studies on thiazole derivatives.

Table 1: Effect of Substituents on Anticancer Activity of Thiazole Derivatives

Substituent Group Position Effect on Activity Reference
Methoxy (-OCH₃) Attached Phenyl Ring Higher activity than halogen ijper.org
Hydroxyl (-OH) Attached Phenyl Ring Enhances activity ijper.org
Fluorine (-F) Attached Phenyl Ring Decreases activity ijper.org
Chlorine (-Cl) Moiety B (Benzene Ring) Lower cytotoxicity than Fluorine tandfonline.com

Table 2: Effect of Substituents on Antimicrobial Activity of Thiazole Derivatives

Substituent Group Position Effect on Activity Reference
Acyl Group 5-position of Thiazole Ring Essential for antibacterial activity nih.gov
Acetate (B1210297) 5-position of Thiazole Ring Favorable for antibacterial activity nih.gov

These findings underscore the importance of systematic modification of substituents to probe molecular interactions and optimize the biological activity of thiazole-based compounds.

Advanced Research Perspectives and Future Directions for 4 1,3 Thiazol 4 Yl 1,3 Thiazol 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

Several innovative techniques are being employed to achieve these goals. Microwave-assisted synthesis, for example, offers advantages in terms of reduced reaction times and improved yields. nih.govresearcher.life Ultrasound-mediated synthesis is another promising green technique that can enhance reaction rates and efficiency. researchgate.netbepls.com The use of green solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also key areas of focus. researchgate.netbepls.com

Furthermore, the development of recyclable and reusable catalysts, including solid-supported catalysts, is a significant step towards more sustainable chemical processes. researchgate.netbepls.com One-pot, multi-component reactions are gaining traction as they streamline synthetic pathways by combining multiple steps into a single operation, thereby reducing waste and energy consumption. bepls.comresearchgate.net These green chemistry approaches are not only environmentally beneficial but also offer advantages in terms of cost-effectiveness and scalability. nih.govresearcher.life

A notable green synthetic approach involves the Hantzsch thiazole (B1198619) synthesis, which can be performed under solvent-free conditions or using greener solvents. organic-chemistry.org For instance, the condensation of 2-bromoacetophenones with thiourea (B124793) can be achieved without a catalyst, offering a simple and environmentally friendly route to 2-aminothiazoles. organic-chemistry.org While specific sustainable routes for 4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine are still emerging, the principles and techniques developed for other thiazole derivatives provide a strong foundation for future research in this area. nih.govresearchgate.netbepls.com

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Thiazole Derivatives

Feature Conventional Synthetic Methods Novel and Sustainable Synthetic Routes
Reaction Conditions Often harsh (high temperatures, pressures) Milder reaction conditions nih.gov
Solvents Often hazardous organic solvents Green solvents (e.g., water, PEG) or solvent-free conditions researchgate.netbepls.com
Catalysts Often transition-metal catalysts, not always recyclable Recyclable green catalysts, reusable catalysts researchgate.netbepls.com
Energy Consumption High Lower, often utilizing microwave or ultrasound energy nih.govresearcher.life
Waste Generation Significant Minimized through one-pot reactions and recyclable materials bepls.comresearchgate.net
Efficiency Can be multi-step and time-consuming Often more efficient with shorter reaction times bepls.comresearcher.life

Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships and for the rational design of new derivatives. nih.gov Advanced spectroscopic and imaging techniques are indispensable tools for gaining deep structural insights into this and related bithiazole compounds. nih.govtandfonline.com

In addition to these core techniques, other spectroscopic methods can provide further insights. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. tandfonline.comrsc.org Ultraviolet-visible (UV-Vis) spectroscopy can be employed to study the electronic properties of the compound. arxiv.org The integration of these advanced spectroscopic and imaging techniques provides a comprehensive picture of the molecular structure of this compound, which is essential for understanding its chemical behavior and biological activity. nih.govtandfonline.com

Table 2: Advanced Spectroscopic and Imaging Techniques for Structural Analysis

Technique Information Gained
High-Resolution NMR (1H, 13C) Atomic connectivity, chemical environment of atoms, and overall molecular structure rsc.orgmdpi.comacs.org
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition nih.govrsc.org
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, conformation, and intermolecular interactions in the solid state arxiv.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups tandfonline.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic properties of the molecule arxiv.org

Application of Machine Learning and Artificial Intelligence in Thiazole Research

One of the key applications of ML in this area is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of new thiazole compounds based on their chemical structure, enabling the rapid screening of large virtual libraries of molecules to identify promising candidates for further investigation. researchgate.netnih.gov ML algorithms can also be trained to predict other important properties, such as toxicity and pharmacokinetic profiles, which are crucial for drug development. nih.gov

Table 3: Applications of Machine Learning and AI in Thiazole Research

Application Area Specific Task Potential Impact
Drug Discovery Predicting biological activity (QSAR) researchgate.netnih.gov Faster identification of potent compounds
Predicting toxicity and pharmacokinetics nih.gov Reduced late-stage attrition of drug candidates
Designing novel molecules with desired properties mdpi.com Access to new chemical space and improved drug candidates
Chemical Synthesis Predicting reaction outcomes digitellinc.comnih.gov More efficient and reliable synthesis
Designing novel and efficient synthetic routes digitellinc.com Reduced time and cost of synthesis
Optimizing reaction conditions nih.govnih.gov Higher yields and purities of target compounds

Exploration of New Application Domains in Chemical Innovation

The unique structural features of this compound and other bithiazole compounds suggest a wide range of potential applications beyond their currently known biological activities. ontosight.ai The exploration of new application domains for these molecules is an exciting frontier in chemical innovation. ontosight.aiontosight.ai

One promising area is materials science. ontosight.ai The planar, conjugated ring system of the bithiazole core could be exploited in the development of novel organic electronic materials. ontosight.ai Thiazole-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. ontosight.ai The specific electronic and optical properties of this compound could be tailored through chemical modification to create materials with specific functionalities.

Another potential application is in the field of catalysis. The nitrogen and sulfur atoms in the thiazole rings can act as coordination sites for metal ions, suggesting that bithiazole derivatives could be developed as ligands for catalysts in a variety of chemical transformations. The design of chiral bithiazole ligands could also be explored for applications in asymmetric catalysis.

Furthermore, the ability of the bithiazole scaffold to interact with biological targets suggests potential applications in the development of new diagnostic tools and probes. nih.gov For example, fluorescently labeled derivatives of this compound could be synthesized to visualize specific biological processes or to detect the presence of certain biomolecules. The continued exploration of the chemical and physical properties of this and related compounds will undoubtedly lead to the discovery of new and innovative applications in a variety of scientific and technological fields. ontosight.aiontosight.ai

Table 4: Potential New Application Domains for this compound

Application Domain Potential Use Rationale
Materials Science Organic electronic materials (OLEDs, solar cells) ontosight.ai Planar, conjugated structure with tunable electronic properties ontosight.ai
Sensors ontosight.ai Potential for specific interactions with analytes
Catalysis Ligands for metal catalysts Coordination sites on nitrogen and sulfur atoms
Asymmetric catalysis Potential for chiral ligand design
Biotechnology Diagnostic tools and probes nih.gov Ability to interact with biological targets and potential for fluorescent labeling

Q & A

Q. What are the established synthetic routes for 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclization reactions. For example:

  • Thiourea cyclization : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates forms thiourea intermediates, which are cyclized using acid to yield thiazole derivatives .
  • Condensation reactions : 2-amino-4-phenylthiazole can react with aldehydes (e.g., veratraldehyde) under reflux in ethanol with acetic acid catalysis to form Schiff base derivatives .
  • Optimization : Varying catalysts (e.g., H₂SO₄ for cyclization), temperature (reflux conditions), and purification methods (recrystallization from ethanol) improves yields .

Q. How can the molecular structure of this compound be confirmed?

  • X-ray crystallography : Single-crystal diffraction (e.g., using Bruker APEXII CCD) resolves bond lengths, angles, and dihedral angles. For example, the thiazole ring in derivatives shows dihedral angles of 9.2°–15.3° with adjacent aryl groups .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks. For instance, aromatic protons appear in δ 6.5–8.5 ppm, while NH₂ groups resonate near δ 5.5–6.0 ppm .
  • SHELX refinement : Structural models are refined using SHELXL, achieving R-factors < 0.05 for high-resolution data .

Q. What are the standard purity assessment methods for this compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities.
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • Melting point : Sharp melting points (e.g., 107°C for trifluoromethyl derivatives) indicate purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes). For example, derivatives with fluorobenzyl groups show enhanced binding to antimicrobial targets due to lipophilicity .
  • QSAR studies : Regression analysis correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity. Hammett constants (σ) and logP values are critical predictors .

Q. How to resolve discrepancies in biological activity data across assays?

  • Assay standardization : Control variables like cell lines (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation time .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in in vivo studies .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Q. What strategies optimize reaction yields for derivatives?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in thiourea-to-thiazole conversions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yields by 15–20% .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates products with >95% purity .

Q. How to analyze non-covalent interactions in crystal structures?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯π, π–π stacking) using CrystalExplorer. For example, weak C–H⋯H interactions stabilize packing in 4-(4-chlorophenyl) derivatives .
  • DFT calculations : Gaussian09 computes electrostatic potential maps to visualize hydrogen-bonding sites .

Methodological Notes

  • Contradictions in synthesis protocols : Some routes report lower yields (<50%) due to steric hindrance from bulky substituents. Alternative pathways using microwave irradiation or flow chemistry are recommended .
  • Structural refinement : SHELXL is preferred for high-resolution data, but charge-flipping methods (Superflip) may better handle twinned crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.